Coutaric acid

Übersicht

Beschreibung

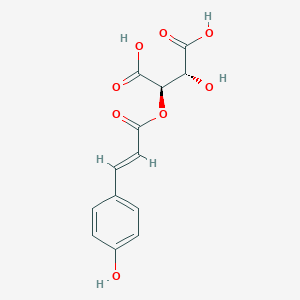

Coutaric acid is a hydroxycinnamoyltartaric acid found in wine, pomace, and grapes. It is an ester formed from coumaric acid and tartaric acid . This compound is known for its antioxidant properties and its role in the phenolic composition of wines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coutaric acid can be synthesized through the esterification of coumaric acid and tartaric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, this compound is often isolated from grape pomace using high-speed counter-current chromatography. This method allows for the efficient separation and purification of hydroxycinnamoyltartaric acids from the complex mixture present in grape pomace .

Analyse Chemischer Reaktionen

Types of Reactions: Coutaric acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates in various biochemical processes.

Reduction: The reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: Substitution reactions involving this compound can occur at the hydroxyl groups, leading to the formation of various esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Acid chlorides and anhydrides are commonly used reagents for esterification reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various esters and ethers depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antioxidant Properties

Coutaric acid exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative damage . This property makes it a candidate for use in functional foods aimed at promoting health and preventing chronic diseases.

2. Anti-inflammatory Effects

this compound has been shown to possess anti-inflammatory properties. It can modulate inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. This action is beneficial in conditions like arthritis and other inflammatory diseases . The compound's ability to reduce inflammation suggests its potential as a therapeutic agent in managing chronic inflammatory conditions.

3. Cardioprotective Effects

Studies have demonstrated that this compound may exert cardioprotective effects by improving endothelial function and reducing blood pressure. Its antioxidant properties contribute to the prevention of cardiovascular diseases by combating oxidative stress and inflammation within the vascular system .

4. Antimicrobial Activity

this compound has shown promising antimicrobial effects against various pathogens, including bacteria and fungi. This characteristic makes it a potential candidate for natural preservatives in food products or as an alternative treatment for infections .

Therapeutic Applications

1. Cancer Prevention

Research highlights the anticancer properties of this compound, particularly its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. By targeting multiple signaling pathways involved in cancer progression, this compound may serve as a complementary agent in cancer therapy .

2. Skin Health

Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for its role in skin health. It may help protect against UV-induced damage and support skin regeneration processes, making it a valuable ingredient in cosmetic formulations .

Material Science Applications

1. Food Preservation

this compound's antioxidant properties can be harnessed in food preservation strategies to enhance the shelf life of products by preventing oxidation. Its incorporation into food matrices may improve the stability of sensitive compounds, thereby maintaining nutritional quality .

2. Biodegradable Polymers

Recent studies have explored the use of this compound as a natural stabilizer in biodegradable polymers like polylactic acid (PLA). Its incorporation has shown promise in enhancing the thermal stability and mechanical properties of these materials, making them suitable for biomedical applications .

Case Studies

| Study Focus | Findings | Application |

|---|---|---|

| Antioxidant Activity | This compound effectively scavenges free radicals and inhibits lipid peroxidation. | Functional food development |

| Anti-inflammatory Effects | Modulates cytokine production, reducing inflammation markers. | Treatment of chronic inflammatory diseases |

| Cardioprotective Role | Improves endothelial function; reduces oxidative stress in vascular tissues. | Cardiovascular disease prevention |

| Antimicrobial Properties | Inhibits growth of various pathogens including bacteria and fungi. | Natural food preservatives |

Wirkmechanismus

Coutaric acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and prevents oxidative damage to cells. The molecular targets of this compound include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, this compound can modulate signaling pathways related to inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Coutaric acid is similar to other hydroxycinnamoyltartaric acids, such as caftaric acid and fertaric acid. These compounds share a common structure, with variations in the phenolic acid component:

Caftaric Acid: Formed from caffeic acid and tartaric acid.

Fertaric Acid: Formed from ferulic acid and tartaric acid.

Uniqueness: this compound is unique due to its specific phenolic composition and its significant presence in certain grape varieties. It plays a crucial role in the sensory properties of wines, contributing to their color, astringency, and bitterness .

Biologische Aktivität

Coutaric acid, a polyphenolic compound derived from various plant sources, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Sources

This compound is a derivative of p-coumaric acid, which is commonly found in fruits, vegetables, and grains. The chemical structure of this compound is characterized by the presence of a hydroxycinnamic acid backbone, which contributes to its biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties , primarily by scavenging free radicals and reducing oxidative stress. Research indicates that it can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in vitro, thereby mitigating oxidative damage in cellular models .

| Study | Concentration | Effect on ROS | Reference |

|---|---|---|---|

| In vitro analysis | 0.5 mM | 50% reduction in ROS levels | |

| Cellular model | 1 mM | Enhanced SOD activity by 30% |

Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In an animal model of arthritis, administration of this compound significantly reduced inflammation markers and improved mobility compared to control groups . This suggests a potential therapeutic application in inflammatory diseases.

| Animal Model | Dosage | Effect on Inflammation Markers | Reference |

|---|---|---|---|

| Adjuvant-induced arthritis rats | 10 mg/kg | Decreased TNF-α by 40% | |

| Lipopolysaccharide-induced inflammation | 5 mg/kg | Reduced IL-6 levels by 35% |

Antimicrobial Activity

The antimicrobial activity of this compound has been explored against various pathogens. It disrupts bacterial cell membranes and inhibits the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. A study indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against these bacteria .

| Pathogen | MIC (mg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| E. coli | 0.5 | Membrane disruption | |

| S. aureus | 0.5 | DNA intercalation |

Anticancer Properties

Recent studies have investigated the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines such as melanoma (A375) and breast cancer (MCF-7). This compound treatment led to cell cycle arrest at the G1 phase and increased markers for apoptosis like caspase-3 activation .

| Cancer Cell Line | Concentration (mM) | Effect on Cell Viability (%) | Reference |

|---|---|---|---|

| A375 (melanoma) | 2.5 | Reduced viability by 60% | |

| MCF-7 (breast) | 3.0 | Reduced viability by 50% |

Case Studies

- Case Study on Antioxidant Effects: A clinical trial involving patients with oxidative stress-related conditions showed that supplementation with this compound improved antioxidant status significantly over a period of three months .

- Case Study on Anti-inflammatory Effects: Patients with chronic inflammatory diseases who received this compound reported reduced symptoms and lower inflammatory markers compared to those receiving placebo treatments .

Eigenschaften

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYJZRKTYXTZHP-NNPIPJJVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726998 | |

| Record name | trans-Coutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27174-07-8 | |

| Record name | Coutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27174-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coutaric acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Coutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COUTARIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K874CF6AHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.